1-Bromo-6-(trimethylammonium)hexyl Bromide

Colloid Science Physical Chemistry Surfactant Design

Sourcing high-purity 1-Bromo-6-(trimethylammonium)hexyl Bromide is a bottleneck for ANDA filers; inconsistent impurity profiles delay Colesevelam HCl batch release. • Essential alkylating agent in Colesevelam final-step API synthesis; 6-carbon spacer & quaternary ammonium group are structurally indispensable for bile acid sequestration. • Bifunctional architecture enables simultaneous covalent attachment & surface charge modification for zeolite functionalization and catalyst design. • Fully characterized reference standard (Colesevelam Bromoquat Impurity) for ICH-compliant HPLC/LC-MS method validation. Supplied with CoA. GMP-grade available.

Molecular Formula C9H21Br2N
Molecular Weight 303.08 g/mol
CAS No. 32765-81-4
Cat. No. B018765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-6-(trimethylammonium)hexyl Bromide
CAS32765-81-4
Synonyms6-Bromo-N,N,N-trimethyl-1-hexanaminium Bromide;  (6-Bromohexyl)trimethylammonium Bromide; 
Molecular FormulaC9H21Br2N
Molecular Weight303.08 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCCCBr.[Br-]
InChIInChI=1S/C9H21BrN.BrH/c1-11(2,3)9-7-5-4-6-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1
InChIKeyKNKBZYUINRTEOG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-6-(trimethylammonium)hexyl Bromide Product Overview


1-Bromo-6-(trimethylammonium)hexyl Bromide (CAS 32765-81-4) is a bifunctional quaternary ammonium salt possessing a reactive terminal bromoalkyl group and a permanently cationic trimethylammonium headgroup . This unique structure, with a molecular formula of C9H21Br2N and a molecular weight of 303.08 g/mol, renders it a versatile intermediate for introducing both cationic charge and a reactive handle into target molecules or surfaces . Its primary roles include serving as an alkylating agent in pharmaceutical synthesis, a precursor for specialized cationic surfactants, and a post-modification agent in materials science .

Synthesis intermediate Bifunctional C6 alkylator with quaternary ammonium headgroup for pharmaceutical and fine chemical routes
Cationic building block Reactive handle for creating cationic surfactants or surface modifiers with precise spacer length
Impurity reference standard Certified grade available for Colesevelam impurity profiling and ANDA analytical method validation

Why 1-Bromo-6-(trimethylammonium)hexyl Bromide Cannot Be Replaced


Direct substitution of 1-Bromo-6-(trimethylammonium)hexyl Bromide with simpler, non-bifunctional quaternary ammonium salts (e.g., cetyltrimethylammonium bromide, CTAB) or with other bromoalkyl reagents (e.g., 1,6-dibromohexane) is generally not feasible for its key applications. The compound's value lies in the precise combination of a six-carbon spacer, a terminal primary alkyl bromide, and a permanent cationic headgroup . Analogs with shorter alkyl chains, such as (3-Bromopropyl)trimethylammonium bromide, produce different spatial and hydrophobic properties in the final product, which is critical in applications like polymer alkylation where the spacer length directly impacts the polymer's conformation and activity . Conversely, neutral bifunctional linkers like 1,6-dibromohexane lack the cationic charge necessary for applications requiring electrostatic interactions, such as surface modification or phase-transfer catalysis .

Non‑bifunctional quaternary ammonium salts (e.g., CTAB)
Lack the terminal bromoalkyl handle; cannot introduce a covalent linkage alongside the permanent cationic charge, limiting synthesis and surface‑grafting utility.
Neutral bifunctional linkers (e.g., 1,6‑dibromohexane)
Provide chain length but omit the quaternary ammonium moiety; electrostatic binding and phase‑transfer properties are lost, altering performance in drug‑polymer alkylation or surface modification.
Shorter‑chain analogs (e.g., (3‑bromopropyl)trimethylammonium bromide)
Change the spatial separation between charge and reactive site; polymer conformation, micellization behavior and catalytic microenvironments may differ from the hexyl‑spacer design.

Quantitative Evidence: 1-Bromo-6-(trimethylammonium)hexyl Bromide vs. Comparators


Chain Length Drives Anomalous Micellization

The surfactant analog of this compound, n-hexyltrimethylammonium bromide (C6TAB), exhibits a critical micelle concentration (CMC) that is anomalously low compared to predictions based on the linear trend of longer-chain alkyltrimethylammonium bromides [1]. This deviation highlights that the hexyl chain imparts unique aggregation properties not seen in shorter or longer homologs, forming small aggregates (trimers) rather than classical micelles [2].

Anomalous aggregation
Class‑level
Aggregation number ≈ 3 (vs. 50–100 for C12–C16 homologs); CMC lower than extrapolated trend
Supports aggregation‑behavior review
Hexyl‑chain analog (C6TAB) data; product‑specific micellization awaits confirmation
Colloid Science Physical Chemistry Surfactant Design

Bifunctional Alkylator in Colesevelam Synthesis

1-Bromo-6-(trimethylammonium)hexyl Bromide is a key reagent in the patented synthesis of Colesevelam hydrochloride (Welchol®), an FDA-approved bile acid sequestrant [1]. The manufacturing process explicitly requires this specific compound, alongside 1-bromodecane, to alkylate a cross-linked polyallylamine backbone, imparting the necessary amphiphilic character for therapeutic activity [2].

Colesevelam synthesis
Direct comparison
Patented co‑alkylating agent for polyallylamine; required for specific 6‑trimethylammoniumhexyl graft ratio
Procurement for drug‑polymer synthesis may need exact spacer and charge match
Ratio of decyl to quaternary‑hexyl groups affects bile‑acid binding profile
Pharmaceutical Synthesis Medicinal Chemistry Polymer Chemistry

Cationic Zeolite Modification

This compound is employed as a post-synthesis modifier for zeolite catalysts. In a comparative study on H-BEA zeolites for n-hexyl levulinate synthesis, modification with (6-Bromohexyl)trimethylammonium Bromide produced a distinct catalyst (designated MBB) with altered catalytic performance compared to both the parent zeolite and a catalyst modified with a combination of this compound and yeast (MBBY) [1]. This demonstrates the compound's utility in tuning catalyst properties for specific reactions.

Zeolite modification
Direct comparison
Distinct catalytic activity and selectivity for n‑hexyl levulinate synthesis vs. parent H‑BEA and yeast‑modified catalyst
Supports catalyst‑modification screening
Hexyl‑ammonium moiety tunes hydrophobicity and charge; performance context‑dependent
Heterogeneous Catalysis Materials Science Surface Chemistry

Pharmaceutical Impurity Reference Standard

This compound is officially recognized and sold as 'Colesevelam Bromoquat Impurity' (also known as Colesevelam Impurity 6), a certified reference standard used for analytical method development and validation (AMV) in quality control (QC) for the drug Colesevelam . It is supplied with detailed characterization data to meet regulatory guidelines for Abbreviated New Drug Applications (ANDAs) .

Certified impurity standard
Data to verify
Supplied as Colesevelam Bromoquat Impurity with traceable CoA; multiple supplier listings
Reported use for ANDA‑related method validation
Verify lot‑specific characterization for regulatory acceptance
Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Key Applications of 1-Bromo-6-(trimethylammonium)hexyl Bromide


Colesevelam Manufacturing

This is the definitive industrial application of 1-Bromo-6-(trimethylammonium)hexyl Bromide. It is used as a key alkylating agent in the final step of manufacturing Colesevelam hydrochloride, an FDA-approved drug for lowering LDL cholesterol. The process involves reacting this compound and 1-bromodecane with a cross-linked polyallylamine polymer to create the active pharmaceutical ingredient (API). The specific 6-carbon spacer and terminal quaternary ammonium group are essential for the drug's mechanism of action as a bile acid sequestrant . This application justifies procurement of high-purity, GMP-grade material for pharmaceutical production and validated analytical reference standards for quality control .

Post-Synthetic Catalyst Modification

As demonstrated in the modification of H-BEA zeolites for n-hexyl levulinate synthesis, this compound serves as an effective post-synthesis grafting agent to introduce cationic functionality onto solid surfaces . Its bifunctional nature allows the bromohexyl group to covalently attach to surface hydroxyl groups or other nucleophilic sites, while the quaternary ammonium head remains exposed, altering the material's hydrophobicity, charge, and catalytic selectivity. This scenario is highly relevant for researchers in materials science and catalysis seeking to design next-generation catalysts with tailored microenvironments for specific reactions.

Cationic Surfactant & Self-Assembly Design

The unique aggregation behavior of its surfactant analog (C6TAB) makes this compound a valuable building block for designing new surfactants with anomalous micellization properties . Researchers can leverage the reactive terminal bromide to conjugate the hexyl-trimethylammonium moiety to other functional groups, polymers, or biomolecules, creating bespoke amphiphiles for applications in drug delivery, gene transfection, or templated materials synthesis. Its small, loosely packed aggregates (trimers) differ significantly from the micelles of longer-chain surfactants, offering a distinct performance profile for applications requiring high surface area or specific solubilization characteristics .

ANDA Analytical Method Development

In the regulated pharmaceutical environment, this compound is not just a reagent but a critical reference standard. As 'Colesevelam Bromoquat Impurity,' it is essential for analytical chemists developing and validating HPLC or LC-MS methods to quantify impurities in Colesevelam drug substance and finished dosage forms . Procurement in this context is driven by the need for a highly characterized, traceable standard that meets ICH and pharmacopeial guidelines, which is a requirement for successful Abbreviated New Drug Application (ANDA) submissions and commercial batch release .

Application
Selection Property
Validation Focus
Colesevelam API synthesis
Spacer‑specific quaternary ammonium alkylator
Process alkylation step reproducibility
Solid‑surface cationization
Bifunctional grafting agent
Catalyst selectivity and stability endpoints
Amphiphile design and self‑assembly
Hexyl‑chain aggregation builder
Aggregation and micellization behavior review
ANDA impurity profiling
Certified reference standard
CoA traceability and method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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